tetrasodium;4-[[3-[[5-[(3,7-disulfonatonaphthalen-1-yl)carbamoyl]-2-methylphenyl]carbamoylamino]-4-methylbenzoyl]amino]naphthalene-2,6-disulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tetrasodium;4-[[3-[[5-[(3,7-disulfonatonaphthalen-1-yl)carbamoyl]-2-methylphenyl]carbamoylamino]-4-methylbenzoyl]amino]naphthalene-2,6-disulfonate is a synthetic organic compound known for its role as a potent and selective antagonist of the P2Y11 receptor . This compound has a molecular formula of C37H30N4Na4O15S4 and a molecular weight of 986.84 g/mol . It is primarily used in scientific research to study the P2Y11 receptor’s function and its implications in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium;4-[[3-[[5-[(3,7-disulfonatonaphthalen-1-yl)carbamoyl]-2-methylphenyl]carbamoylamino]-4-methylbenzoyl]amino]naphthalene-2,6-disulfonate involves multiple steps, including the formation of sulfonated naphthalene derivatives and their subsequent coupling with specific amines . The reaction conditions typically require controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the compound is generally produced in specialized laboratories under stringent conditions to ensure high purity and consistency . The process involves the use of advanced chemical synthesis techniques and equipment to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
tetrasodium;4-[[3-[[5-[(3,7-disulfonatonaphthalen-1-yl)carbamoyl]-2-methylphenyl]carbamoylamino]-4-methylbenzoyl]amino]naphthalene-2,6-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonate derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthalene rings.
Substitution: Substitution reactions involving halogens or other nucleophiles can occur at specific positions on the naphthalene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides . The reactions are typically carried out under controlled temperatures and in the presence of solvents like DMSO or acetonitrile .
Major Products
The major products formed from these reactions include various sulfonated and substituted derivatives of this compound, which can be further analyzed for their biological activity and chemical properties .
Scientific Research Applications
tetrasodium;4-[[3-[[5-[(3,7-disulfonatonaphthalen-1-yl)carbamoyl]-2-methylphenyl]carbamoylamino]-4-methylbenzoyl]amino]naphthalene-2,6-disulfonate has a wide range of applications in scientific research, including:
Chemistry: Used to study the reactivity and properties of sulfonated naphthalene derivatives.
Biology: Employed in research on the P2Y11 receptor and its role in cellular signaling and inflammation.
Industry: Utilized in the development of new chemical compounds and materials with specific properties.
Mechanism of Action
tetrasodium;4-[[3-[[5-[(3,7-disulfonatonaphthalen-1-yl)carbamoyl]-2-methylphenyl]carbamoylamino]-4-methylbenzoyl]amino]naphthalene-2,6-disulfonate exerts its effects by selectively binding to the P2Y11 receptor, a G protein-coupled receptor involved in various cellular processes . By antagonizing this receptor, this compound inhibits the activity of ATP-binding amino acid residues, thereby modulating cellular signaling pathways and reducing inflammation . This mechanism is particularly relevant in the context of inflammatory diseases like rheumatoid arthritis .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tetrasodium;4-[[3-[[5-[(3,7-disulfonatonaphthalen-1-yl)carbamoyl]-2-methylphenyl]carbamoylamino]-4-methylbenzoyl]amino]naphthalene-2,6-disulfonate include:
NF 157: Another P2Y receptor antagonist with a different selectivity profile.
NF 546: A compound with similar structural features but different biological activity.
Reactive Blue 2: A dye with P2Y receptor antagonistic properties.
Uniqueness of this compound
This compound is unique due to its high selectivity for the P2Y11 receptor and its potent anti-inflammatory effects . This makes it a valuable tool in research focused on understanding the role of P2Y11 in various biological processes and developing potential therapeutic agents .
Properties
IUPAC Name |
tetrasodium;4-[[3-[[5-[(3,7-disulfonatonaphthalen-1-yl)carbamoyl]-2-methylphenyl]carbamoylamino]-4-methylbenzoyl]amino]naphthalene-2,6-disulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H30N4O15S4.4Na/c1-19-3-5-23(35(42)38-33-17-27(59(51,52)53)11-21-7-9-25(15-29(21)33)57(45,46)47)13-31(19)40-37(44)41-32-14-24(6-4-20(32)2)36(43)39-34-18-28(60(54,55)56)12-22-8-10-26(16-30(22)34)58(48,49)50;;;;/h3-18H,1-2H3,(H,38,42)(H,39,43)(H2,40,41,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMHXBFWMZYDBY-UHFFFAOYSA-J |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C3C=C(C=CC3=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)NC4=C(C=CC(=C4)C(=O)NC5=C6C=C(C=CC6=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H26N4Na4O15S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
986.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.